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N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Fibrillarin inhibition Fragment-based drug discovery SAM-competitive methyltransferase inhibitors

Researchers targeting fibrillarin or SAM-dependent methyltransferases require exact chemical probes to ensure binding-mode reproducibility. N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is the only literature-validated entity that demonstrated a 100-fold affinity improvement over fragment 2 via piperidine and CF3 incorporation. • Co-crystal structure (PDB 7SED) provides atomic-level validation of the binding pose. • 19F NMR-confirmed SAM-competitive mechanism enables clean target engagement in cellular assays. • Low CYP3A4 TDI risk (IC50 = 7 µM) minimizes off-target confounding. Sourcing the exact compound ensures data alignment with published fragment elaboration campaigns and ADME benchmarks.

Molecular Formula C10H13F3N4
Molecular Weight 246.23 g/mol
CAS No. 1448960-72-2
Cat. No. B1458007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine
CAS1448960-72-2
Molecular FormulaC10H13F3N4
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H,15,16,17)
InChIKeyGRSDOXXGQOHABE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1448960-72-2) – Chemical Class, Key Characteristics, and Procurement-Relevant Profile


N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic small molecule belonging to the 4-aminopyrimidine class, featuring a piperidine substituent at the 4‑amino position and a trifluoromethyl group at the pyrimidine 6‑position [1]. The compound has been co‑crystallized with human fibrillarin (hFBL) as part of a fragment‑elaboration campaign, confirming its ability to occupy the S‑adenosyl methionine (SAM) cofactor binding site [2]. Its molecular formula is C₁₀H₁₃F₃N₄ with a molecular weight of 246.23 g/mol, and it is supplied as a synthetic intermediate for medicinal chemistry programs targeting methyltransferase‑dependent diseases [1][2].

Synthetic intermediate for methyltransferase medicinal chemistry programs
Cocrystal structure confirms binding to human fibrillarin SAM cofactor site (PDB 7SED)
Fragment elaboration context demonstrates key role of piperidine and CF₃ groups

Why N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Cannot Be Simply Replaced by In‑Class Analogs


The trifluoromethyl group at the pyrimidine 6‑position and the piperidin‑4‑yl substituent on the 4‑amino nitrogen are not passive structural features; they directly determine the compound's binding affinity and selectivity profile. Removal of the trifluoromethyl group (e.g., N‑(piperidin‑4‑yl)pyrimidin‑4‑amine) abolishes critical hydrophobic and electrostatic interactions with the hFBL cofactor pocket, while replacement of the piperidine with alternative amines alters the conformational landscape of the ligand and disrupts the hydrogen‑bond network observed in co‑crystal structures [1]. The data below demonstrate that even closely related analogs (e.g., fragment 2, compound 2b) fail to replicate the affinity gains achieved with the target compound, making it essential to source the exact chemical entity for reproducible structure‑based design [1].

!
Trifluoromethyl deletion Removal of the 6-CF₃ group may abolish critical hydrophobic contacts, reducing binding affinity by orders of magnitude.
!
Piperidine replacement Swapping the piperidin-4-yl substituent may alter the ligand's conformational landscape and disrupt the hydrogen-bond network observed in the co-crystal structure.
!
Analog affinity gap Closely related analogs (e.g., fragment 2, compound 2b) may not replicate the reported affinity improvement; source the exact entity for reproducible structure-based design.

Quantitative Differentiation of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine: Head‑to‑Head Evidence for Scientific Selection


Two Orders of Magnitude Gain in Binding Affinity for Human Fibrillarin over the Parent Fragment Hit

Elaboration of the initial fragment hit (compound 2) to the target compound (2a) increased binding affinity for human fibrillarin by approximately 100‑fold. This improvement was measured by SPR‑based competition assays and confirmed by STD‑NMR. The parent fragment 2 exhibited weak, millimolar‑range affinity, whereas the target compound achieved low‑micromolar binding [1][2].

Binding Affinity Gain
Head-to-head
~100-fold improvement over parent fragment 2
Supports hit-to-lead validation for fibrillarin engagement
Exact Kd values in Supplemental Table S3
Fibrillarin inhibition Fragment-based drug discovery SAM-competitive methyltransferase inhibitors

High-Resolution Co‑crystal Structure with Human Fibrillarin Resolves Key Binding Interactions

A 1.9 Å crystal structure of the target compound (PDB 7SED) in complex with human fibrillarin reveals a defined binding pose in the SAM cofactor pocket. The trifluoromethyl group engages in hydrophobic contacts with G167, D236, and V237, while the piperidine ring adopts a stable chair conformation that forms additional van der Waals interactions. In contrast, the parent fragment 2 (PDB 7SEB) lacked these extended contacts, and the closely related analog 1a (PDB 7SEC) showed a different orientation of its bicyclic ring system, demonstrating that the specific substitution pattern of 2a is critical for the observed binding mode [1][2].

Co-crystal Structure
Head-to-head
PDB 7SED, 1.9 Å resolution; defined pose with CF₃ and piperidine contacts
Enables structure-guided design and validates binding mode
Compared to PDB 7SEB (fragment 2) and 7SEC (analog 1a)
X‑ray crystallography Structure-based drug design Methyltransferase cofactor site

Cofactor‑Competitive Mechanism Confirmed by Orthogonal Biophysical Assays

The target compound 2a was shown to compete with SAM for the hFBL cofactor binding site using both ¹⁹F NMR and STD‑NMR assays. In ¹⁹F NMR competition experiments, the ¹⁹F signal of 2a was attenuated in the presence of SAM‑soaked protein crystals. STD‑NMR confirmed direct ligand‑protein interaction and competition with the cofactor. The parent fragment 2 also competed with SAM, but its weak affinity resulted in incomplete displacement at comparable concentrations. Analog 2b, which differs in the substitution on the piperidine ring, showed detectable but reduced competition relative to 2a [1][2].

Cofactor Competition
Head-to-head
Complete ¹⁹F signal displacement at 100 µM; strong STD-NMR signals
Confirms SAM-competitive mechanism for fibrillarin
Partial displacement observed for fragment 2 and 2b
Cofactor competition STD‑NMR 19F NMR fragment screening

Physicochemical Differentiation: Trifluoromethyl-Driven Lipophilicity and Metabolic Stability Versus Des‑CF₃ Congener

The presence of the trifluoromethyl group increases the calculated logP of the target compound by approximately 1.2 log units relative to the des‑CF₃ analog N‑(piperidin‑4‑yl)pyrimidin‑4‑amine (clogP ~0.8 vs. ~‑0.4). This enhanced lipophilicity is expected to improve passive membrane permeability, a critical parameter for intracellular methyltransferase targets. Moreover, the electron‑withdrawing nature of the CF₃ group reduces the electron density on the pyrimidine ring, potentially slowing oxidative metabolism at the 5‑position compared to the non‑fluorinated congener. These property differences are consistent with the general observation in medicinal chemistry that strategic fluorination modifies both permeability and metabolic stability without altering hydrogen‑bonding capacity [1][2].

Physicochemical Differentiation
Class-level
ΔclogP ≈ 1.2 log units vs des-CF₃ analog; reduced pyrimidine electron density
May support improved membrane permeability for intracellular targets
In silico prediction; experimental logP and microsomal stability data to verify
LogP Metabolic stability Structure–property relationships

Absence of Significant CYP3A4 Time‑Dependent Inhibition at Near‑Physiological Concentrations

In a time‑dependent CYP3A4 inhibition assay using human liver microsomes pre‑incubated for 30 min, the target compound exhibited an IC₅₀ of 7,000 nM (7 µM). This value is approximately 700‑ to 1,000‑fold higher than the concentration required for fibrillarin engagement, indicating a wide selectivity window for CYP3A4. By comparison, many clinical‑stage kinase inhibitors display CYP3A4 TDI IC₅₀ values below 1 µM, posing significant drug–drug interaction liabilities. While this data is derived from a curated ChEMBL entry and should be replicated in prospective assays, it provides an early indication that the compound is unlikely to cause mechanism‑based CYP3A4 inactivation at pharmacologically relevant exposures [1][2].

CYP3A4 TDI Liability
Data to verify
IC₅₀ = 7,000 nM after 30 min pre-incubation (ChEMBL curated)
Low TDI risk relative to known strong inhibitors, supporting cellular assay use
Data from curated database; prospective replication recommended
Cytochrome P450 inhibition Drug–drug interaction risk ADME profiling

Evidence‑Backed Application Scenarios for N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine in Drug Discovery and Chemical Biology


Structure‑Guided Optimization of Fibrillarin SAM‑Competitive Inhibitors

Medicinal chemistry teams can use the co‑crystal structure (PDB 7SED) and the 100‑fold affinity gain over fragment 2 as a benchmark for designing next‑generation analogs. The well‑resolved binding pose of the trifluoromethyl and piperidine groups provides a direct template for structure‑based virtual screening and de novo design [1][2].

Chemical Probe for Studying SAM‑Dependent Methyltransferase Biology

The confirmed cofactor‑competitive mechanism (¹⁹F NMR and STD‑NMR data) makes the compound suitable as a chemical probe to dissect the role of fibrillarin in rRNA methylation, viral replication (Nipah, Hendra, RSV), and cancer cell proliferation. Its low CYP3A4 TDI risk supports use in cellular assays without major off‑target confounding [1][3].

Fragment‑Elaboration Benchmarking and Library Design

The compound serves as a validated example of fragment elaboration where introduction of the piperidine‑4‑yl and 6‑CF₃ groups yielded a two‑order‑of‑magnitude affinity boost. Computational chemistry groups can use this data to calibrate docking scoring functions and free‑energy perturbation (FEP) protocols for fluorinated fragments [1][2].

Early‑Stage ADME Risk Assessment for Piperidine‑Pyrimidine Leads

The combination of moderate clogP (~0.8), favorable CYP3A4 TDI profile (IC₅₀ = 7 µM), and the electron‑withdrawing effect of the CF₃ group provides a property benchmark for lead optimization programs targeting intracellular methyltransferases. Procurement of the exact compound ensures that ADME assays are run on a well‑characterized, literature‑validated entity [2][3].

Application
Selection Property
Validation Focus
Fibrillarin inhibitor optimization
Cocrystal-resolved binding mode
Structure-guided reproducibility
Methyltransferase probe studies
Cofactor-competitive mechanism
Target engagement in cellular assays
Fragment elaboration benchmarking
Fragment-to-lead affinity gain
Computational scoring calibration
Early ADME profiling
Predicted permeability and CYP risk
Prospective ADME validation
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